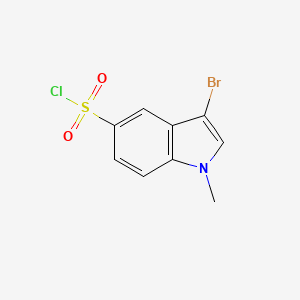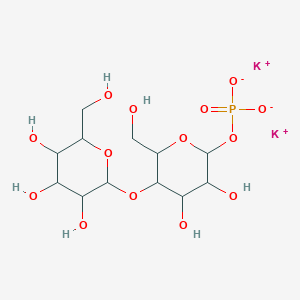
A-D-(+)-Maltose 1-phosphate dipotassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-D(+)Maltose 1-phosphate dipotassium salt is a chemical compound with the molecular formula C12H21O14PK2 and a molecular weight of 498.46 g/mol . It is a derivative of maltose, a disaccharide composed of two glucose units, where one of the glucose units is phosphorylated. This compound is often used in biochemical and molecular biology research due to its unique properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D(+)Maltose 1-phosphate dipotassium salt typically involves the phosphorylation of maltose. This can be achieved through enzymatic or chemical methods. In the enzymatic method, maltose is phosphorylated using specific enzymes such as maltose phosphorylase. The reaction conditions usually involve an aqueous solution with controlled pH and temperature to optimize enzyme activity .
Industrial Production Methods
Industrial production of alpha-D(+)Maltose 1-phosphate dipotassium salt often employs large-scale enzymatic processes due to their specificity and efficiency. The process involves the use of bioreactors where maltose and the phosphorylating enzyme are combined under optimal conditions. The product is then purified through various chromatographic techniques to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-D(+)Maltose 1-phosphate dipotassium salt can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups on the glucose units can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form dephosphorylated maltose.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled pH, temperature, and solvent systems to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation of alpha-D(+)Maltose 1-phosphate dipotassium salt can yield maltobionic acid, while reduction can produce maltose. Substitution reactions can lead to the formation of various phosphorylated derivatives .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of alpha-D(+)Maltose 1-phosphate dipotassium salt involves its role as a substrate for various enzymes. In biochemical pathways, it is phosphorylated or dephosphorylated by specific enzymes, leading to the production of energy or other metabolites. The molecular targets include enzymes like maltose phosphorylase and other carbohydrate-metabolizing enzymes. The pathways involved are primarily those related to carbohydrate metabolism and energy production .
Comparaison Avec Des Composés Similaires
Similar Compounds
Alpha-D-Galactose 1-phosphate dipotassium salt: Similar in structure but derived from galactose instead of glucose.
Alpha-D-Glucose 1-phosphate dipotassium salt: Another phosphorylated sugar, but with a single glucose unit.
Uridine 5’-diphosphoglucose disodium salt: A nucleotide sugar involved in glycosylation reactions.
Uniqueness
Alpha-D(+)Maltose 1-phosphate dipotassium salt is unique due to its disaccharide structure with a phosphate group, making it a valuable tool for studying disaccharide metabolism and enzyme specificity. Its dual glucose units provide a distinct advantage in understanding complex carbohydrate interactions compared to monosaccharide phosphates .
Propriétés
Formule moléculaire |
C12H21K2O14P |
|---|---|
Poids moléculaire |
498.46 g/mol |
Nom IUPAC |
dipotassium;[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] phosphate |
InChI |
InChI=1S/C12H23O14P.2K/c13-1-3-5(15)6(16)8(18)11(23-3)25-10-4(2-14)24-12(9(19)7(10)17)26-27(20,21)22;;/h3-19H,1-2H2,(H2,20,21,22);;/q;2*+1/p-2 |
Clé InChI |
UAONPZUWYFNNJL-UHFFFAOYSA-L |
SMILES canonique |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OP(=O)([O-])[O-])CO)O)O)O)O.[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-oxo-1-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}-2,3-dihydro-1H-indol-3-yl)acetyl chloride](/img/structure/B14771650.png)
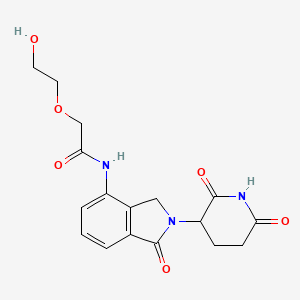

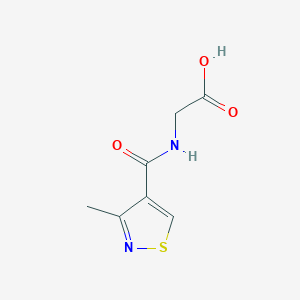
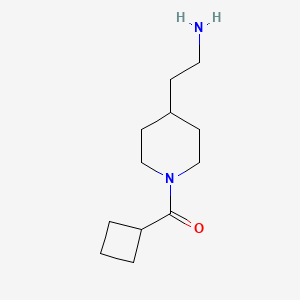
![(1S,2R,11S,12R)-2-methyltetracyclo[10.2.1.0(2),(1)(1).0,]pentadeca-4(9),5,7,13-tetraene-3,10-dione](/img/structure/B14771680.png)

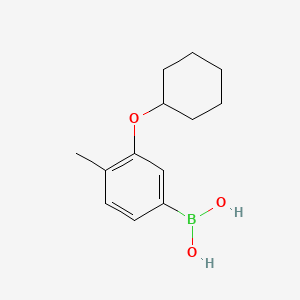

![Ethyl 7-{[1,1'-biphenyl]-3-YL}-4,7-dioxoheptanoate](/img/structure/B14771698.png)


